6-methoxy-1H-indazole-7-carboxylicacid
Description
Significance of Indazole Heterocycles as Privileged Scaffolds in Medicinal Chemistry
Indazole, a bicyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This unique structural architecture imparts a range of favorable physicochemical properties, making it an attractive core for medicinal chemists. The indazole scaffold is present in numerous approved drugs and clinical candidates, underscoring its therapeutic relevance. rsc.org Its derivatives have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive properties. sioc-journal.cnnih.gov
The versatility of the indazole ring lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile. rsc.org The nitrogen atoms within the pyrazole ring can act as hydrogen bond donors or acceptors, facilitating crucial interactions with biological targets such as enzymes and receptors. This capacity for specific molecular recognition is a key factor in the design of potent and selective drugs.
The development of synthetic methodologies to create diverse indazole libraries has further fueled research in this area. nih.govacs.org These methods allow for the systematic exploration of the chemical space around the indazole core, leading to the identification of novel compounds with desired therapeutic effects.
Strategic Role of Carboxylic Acid Moieties in Bioactive Chemical Entities
The carboxylic acid functional group is one of the most common and important acidic moieties found in drug molecules. Its prevalence is due to its ability to significantly influence a compound's physicochemical and biological properties. At physiological pH, the carboxylic acid group is typically ionized, which can enhance the water solubility of a drug candidate, a crucial factor for its absorption and distribution in the body.
From a pharmacodynamic perspective, the carboxylate group can form strong ionic interactions and hydrogen bonds with complementary residues in the active site of a biological target. These interactions can be critical for high-affinity binding and, consequently, potent biological activity. Many successful drugs across various therapeutic areas, including non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin-converting enzyme (ACE) inhibitors, feature a carboxylic acid as a key pharmacophoric element.
However, the presence of a carboxylic acid can also present challenges, such as rapid metabolism and limited ability to cross biological membranes. Medicinal chemists often employ strategies such as prodrug formation, where the carboxylic acid is temporarily masked, to overcome these limitations.
Rationale for Comprehensive Research on 6-Methoxy-1H-Indazole-7-Carboxylic Acid Derivatives
The specific compound, 6-methoxy-1H-indazole-7-carboxylic acid, combines the privileged indazole scaffold with the strategic carboxylic acid moiety, creating a molecule with significant potential for drug discovery. The methoxy (B1213986) group at the 6-position can influence the electronic properties of the indazole ring system and provide an additional point for metabolic modification or hydrogen bonding. The placement of the carboxylic acid at the 7-position is less common than at the 3-position, offering opportunities for novel intellectual property and potentially different binding interactions with target proteins.
Research into derivatives of this compound is driven by the hypothesis that the unique combination and orientation of these functional groups can lead to the development of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. For instance, the synthesis and evaluation of amide derivatives of the carboxylic acid could lead to compounds with altered cell permeability and metabolic stability.
While direct and extensive research on 6-methoxy-1H-indazole-7-carboxylic acid itself is not yet widely published, studies on related indazole derivatives provide a strong rationale for its investigation. For example, research on dual butyrylcholinesterase and p38α mitogen-activated protein kinase (MAPK) inhibitors has involved the synthesis of various N-alkylated indazoles, including those with a methoxy group, and their amide derivatives, offering insights into potential synthetic routes and structure-activity relationships. Similarly, studies on indazole analogues of curcumin (B1669340) have highlighted the impact of methoxy groups on cytotoxic activity. acs.org The exploration of 6-methoxy-1H-indazole-7-carboxylic acid and its derivatives therefore represents a promising avenue for the discovery of new medicines.
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
6-methoxy-2H-indazole-7-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-3-2-5-4-10-11-8(5)7(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI Key |
NKUIGSWVMLMPLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NNC=C2C=C1)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Historical and Contemporary Approaches to Indazole Ring System Construction
The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a key pharmacophore in medicinal chemistry. nih.gov Over the years, a multitude of synthetic strategies have been developed for its construction, ranging from century-old classical reactions to modern transition-metal-catalyzed methodologies.
Classic Cyclization and Condensation Reactions
Historically, the formation of the indazole ring has been dominated by cyclization and condensation reactions. These methods typically involve the formation of the crucial N-N bond or the cyclization of a pre-formed hydrazine (B178648) derivative onto an aromatic ring.
One of the most enduring methods is the Jacobsen indazole synthesis , which involves the cyclization of N-acyl-N-arylhydrazines. A related and widely used approach is the reaction of o-halobenzaldehydes or ketones with hydrazine. researchgate.net For instance, the condensation of o-fluorobenzaldehydes with hydrazine hydrate can proceed via an intermediate hydrazone, which subsequently undergoes intramolecular nucleophilic aromatic substitution to form the indazole ring. researchgate.net This method's efficiency can sometimes be hampered by side reactions, such as the competitive Wolf-Kishner reduction, which can be mitigated by using O-methyloxime derivatives of the aldehydes. researchgate.net
Other classical precursors for indazole synthesis include:
o-Nitrobenzaldehydes : These compounds can react with hydrazine derivatives, followed by a reductive cyclization to form the indazole core. nih.gov
Isatin : Ring-opening of isatin to form an aminophenylglyoxylic acid, followed by diazotization and reductive cyclization, yields 1H-indazole-3-carboxylic acid.
o-Toluidines : Diazotization of o-toluidines can lead to indazole formation, though this method can be impractical for large-scale synthesis. researchgate.net
These classical methods, while foundational, often require harsh reaction conditions and may lack regiocontrol for complex substitution patterns.
| Classic Indazole Synthesis | Precursor | Key Transformation | Reference |
| Hydrazone Cyclization | o-Fluorobenzaldehyde | Condensation with hydrazine, intramolecular SNAr | researchgate.net |
| Reductive Cyclization | o-Nitrobenzaldehyde | Condensation with hydrazine, reduction of nitro group | nih.gov |
| Isatin Ring Transformation | Isatin | Ring opening, diazotization, reductive cyclization |
Transition Metal-Catalyzed Coupling Reactions for Indazole Formation
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indazoles. These methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways for ring construction through C-H activation, cross-coupling, and annulation reactions.
Palladium-catalyzed reactions are prominent in modern indazole synthesis. For example, a general synthesis of substituted 3-aminoindazoles involves the palladium-catalyzed arylation of benzophenone hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org Intramolecular C-H amination of aminohydrazones using a ligand-free palladium catalyst also provides an efficient route to 1H-indazoles. nih.gov
Copper-catalyzed reactions have also proven highly effective. A cascade coupling-condensation process using a copper catalyst can smoothly convert 2-halobenzonitriles and hydrazine derivatives into substituted 3-aminoindazoles. organic-chemistry.org Furthermore, one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper(I), provide a direct route to 2H-indazoles. organic-chemistry.org
Rhodium and Cobalt catalysts have enabled the synthesis of indazoles through C-H activation and cyclative capture strategies. For example, Rh(III)-catalyzed C–H bond addition of azobenzenes to aldehydes provides an efficient, one-step synthesis of substituted N-aryl-2H-indazoles. nih.gov Similarly, Co(III) catalysts can promote C–H bond functionalization/addition/cyclization cascades to form N-aryl-2H-indazoles from simple starting materials. nih.gov
| Catalyst System | Reaction Type | Starting Materials | Reference |
| Palladium (Pd) | Intramolecular C-H Amination | Aminohydrazones | nih.gov |
| Copper (Cu) | Three-Component Reaction | 2-Bromobenzaldehydes, Amines, Sodium Azide | organic-chemistry.org |
| Rhodium (Rh) | C-H Activation / Cyclative Capture | Azobenzenes, Aldehydes | nih.gov |
| Cobalt (Co) | C-H Functionalization / Annulation | Azobenzenes, Aldehydes | nih.gov |
Regioselective Functionalization Strategies
Once the indazole core is formed, regioselective functionalization is crucial for elaborating the structure into complex target molecules. The indazole ring has multiple sites susceptible to electrophilic or nucleophilic attack (N1, N2, C3, C4, C5, C6, C7), and controlling the site of reaction is a significant synthetic challenge.
N-Functionalization : Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2-substituted products. beilstein-journals.org The regioselectivity can be influenced by the choice of base, solvent, and the electronic properties of substituents on the indazole ring. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) tends to favor N1 alkylation, especially with electron-withdrawing groups at the C3 position. researchgate.net Conversely, substituents at the C7 position, such as a nitro or carboxylate group, can direct alkylation to the N2 position. researchgate.net
C-Functionalization : Directed ortho-metalation (DoM) is a powerful tool for regioselective C-H functionalization. wikipedia.orgchem-station.com In this strategy, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org The resulting aryllithium species can then be trapped with various electrophiles. For indazoles, protecting groups at the N1 position can act as DMGs to direct lithiation to either the C7 or C3 positions. For example, an N1-SEM (2-(trimethylsilyl)ethoxymethyl) group can direct regioselective lithiation at the C3 position. nih.gov
Transition-metal-catalyzed C-H activation provides an alternative pathway for direct C-functionalization, avoiding the need for pre-functionalized substrates or harsh organolithium bases.
Targeted Synthesis of 6-Methoxy-1H-Indazole-7-Carboxylic Acid Core Structure
The synthesis of 6-methoxy-1H-indazole-7-carboxylic acid is not widely documented, requiring a bespoke strategy that combines established methods for indazole formation with regioselective functionalization techniques. A plausible synthetic approach involves constructing the 6-methoxy-1H-indazole core from a suitably substituted precursor, followed by the selective introduction of the carboxylic acid group at the C7 position.
Elaboration of Precursor Molecules
The synthesis would logically begin with a commercially available, appropriately substituted benzene derivative. A suitable starting material would be a 2-nitro-3-methoxytoluene or a related 3-methoxyaniline derivative. The key is to have the methoxy (B1213986) group and a precursor to the pyrazole ring (e.g., an amino group and a methyl or aldehyde group) in the correct ortho-relationship.
One potential pathway involves the cyclization of a substituted hydrazone. researchgate.net This would start with a precursor like 2-amino-3-methoxybenzaldehyde. This aldehyde can be synthesized from 3-methoxyaniline through formylation. The 2-amino-3-methoxybenzaldehyde can then be converted to its hydrazone, which upon cyclization, would yield 6-methoxy-1H-indazole.
An alternative approach is an intramolecular Ullmann-type reaction. thieme-connect.com This could involve a starting material like 1-bromo-2-fluoro-3-methoxybenzene, which is subjected to ortho-directed lithiation and formylation to create a 2-bromo-6-fluoro-3-methoxybenzaldehyde intermediate. Condensation with hydrazine and subsequent copper-mediated intramolecular cyclization would form the desired 6-methoxy-1H-indazole core. thieme-connect.com
Key Reactions for Methoxylation and Carboxylation at Specific Positions
With the 6-methoxy-1H-indazole core in hand, the final and most critical step is the regioselective introduction of the carboxylic acid group at the C7 position.
Directed ortho-Metalation (DoM) stands out as the most promising strategy. The N-H proton of the indazole is acidic and must be protected before C-H lithiation can be attempted. A suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) or tetrahydropyranyl (THP) group, is installed at the N1 position. The methoxy group at C6 can then act as a directing metalation group, guiding a strong base like n-butyllithium or s-butyllithium to deprotonate the sterically accessible and electronically activated C7 position. wikipedia.orgbaranlab.org The resulting C7-lithiated intermediate is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield the target 6-methoxy-1H-indazole-7-carboxylic acid.
Diversification and Derivatization Strategies for 6-methoxy-1H-indazole-7-carboxylic acid
The structural framework of 6-methoxy-1H-indazole-7-carboxylic acid offers multiple sites for chemical modification, enabling the systematic exploration of its chemical space. Diversification strategies primarily target the carboxylic acid group at the C7 position, the nitrogen atoms (N1 and N2) of the indazole ring, and the fused aromatic ring, including its methoxy substituent.
The carboxylic acid moiety is a primary handle for derivatization, most commonly through the formation of esters and amides. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.
Ester Synthesis: Esterification of the indazole carboxylic acid can be achieved through standard procedures. For instance, nucleophilic substitution reactions on halo esters by the parent 1H-indazole in an alkaline solution can produce ester derivatives, although this method often yields a mixture of N-1 and N-2 isomers. researchgate.net Basic hydrolysis of these ester derivatives can then regenerate the corresponding indazole carboxylic acids. researchgate.net
Amide Synthesis: The synthesis of amide analogues is a widely employed strategy. A general and reliable method involves the coupling of the carboxylic acid with a primary or secondary amine using activating agents. Common coupling systems include the use of 1-hydroxybenzotriazole (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in a solvent like N,N-dimethylformamide (DMF). This approach facilitates the formation of a diverse library of N-substituted amides.
Another significant strategy is the conversion of the carboxylic acid into a Weinreb amide, such as an N-methoxy-N-methylamide. researchgate.netresearchgate.net This is typically achieved by reacting the acid with N,O-dimethylhydroxylamine hydrochloride, often through a mixed anhydride intermediate. researchgate.netresearchgate.net The resulting Weinreb amide is a versatile intermediate that can be converted into ketones via nucleophilic addition of Grignard or organolithium reagents, providing a pathway to 3-ketoindazoles. researchgate.net
Table 1: Examples of Amide Coupling Reactions for Indazole Carboxylic Acids This table is illustrative of general amide synthesis strategies applied to indazole scaffolds.
| Carboxylic Acid Precursor | Amine Reactant | Coupling Reagents | Resulting Amide Product |
|---|---|---|---|
| 1H-Indazole-3-carboxylic acid | Benzylamine | EDC, HOBT | N-benzyl-1H-indazole-3-carboxamide |
| 1H-Indazole-3-carboxylic acid | 2-Morpholinoethanamine | EDC, HOBT | N-(2-morpholinoethyl)-1H-indazole-3-carboxamide |
| 1H-Indazole-3-carboxylic acid | N,O-Dimethylhydroxylamine | Isobutyl chloroformate, NMM | N-methoxy-N-methyl-1H-indazole-3-carboxamide researchgate.net |
| 1H-Indazole-3-carboxylic acid | 2-(Pyrrolidin-1-yl)ethanamine | EDC, HOBT | N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide |
NMM: N-methylmorpholine
Alkylation of the indazole ring nitrogen atoms is a critical method for structural diversification. The reaction typically produces a mixture of N1 and N2 alkylated isomers, and achieving regioselectivity is a significant synthetic challenge. researchgate.net The ratio of N1 to N2 products is influenced by steric and electronic effects of the substituents on the indazole ring, as well as the reaction conditions. researchgate.netbeilstein-journals.org
Generally, N1-substituted isomers are thermodynamically more stable, while N2-isomers are often favored kinetically. researchgate.net The nature of the substituent at the C7 position has a profound impact on regioselectivity. For example, studies on related systems have shown that an electron-withdrawing group at the C7 position, such as a nitro or methoxycarbonyl (CO₂Me) group, confers excellent N2 regioselectivity (≥96%) during N-alkylation reactions. beilstein-journals.org This suggests that for 6-methoxy-1H-indazole-7-carboxylic acid (or its ester form), alkylation would predominantly occur at the N2 position.
Table 2: Factors Influencing N1 vs. N2 Regioselectivity in Indazole Alkylation
| Factor | Influence on Selectivity | Example/Observation | Reference |
|---|---|---|---|
| Electronic Effects | Electron-withdrawing groups (EWGs) at C7 promote N2 alkylation. | C7-NO₂ or C7-CO₂Me substituted indazoles yield ≥96% N2 selectivity. | beilstein-journals.org |
| Steric Effects | Bulky substituents can influence the N1/N2 ratio. | Steric hindrance near N1 can favor N2 substitution. | beilstein-journals.org |
| Reaction Conditions | Base and solvent can affect the isomer distribution. | NaH in THF is a promising system for N1 selectivity in some indazoles. | beilstein-journals.org |
| Thermodynamics | The 1H-tautomer and N1-alkylated products are generally more stable. | The benzenoid form (1H) predominates over the quinonoid form (2H). | researchgate.net |
| Kinetics | N2-alkylation is often the kinetically favored pathway. | The transition state energy for N2 alkylation can be lower. | researchgate.netwuxibiology.com |
Further diversification can be achieved by modifying the methoxy group or by introducing new substituents onto the fused aromatic ring.
Modifications of the Methoxy Group: The methoxy group can be cleaved to yield the corresponding phenol (6-hydroxy-1H-indazole-7-carboxylic acid). This phenol can then serve as a point for introducing a variety of other functional groups through O-alkylation or O-acylation, allowing for the synthesis of a wide range of ether and ester derivatives.
Substitution on the Aromatic Ring: The introduction of new substituents onto the benzene portion of the indazole ring is governed by the principles of electrophilic aromatic substitution. The existing substituents—the methoxy group and the carboxylic acid group—exert strong directing effects. libretexts.org
The methoxy group (-OCH₃) at C6 is a powerful activating group and is ortho, para-directing. libretexts.org
The carboxylic acid group (-COOH) at C7 is a deactivating group and is meta-directing. libretexts.org
The fused pyrazole ring also influences the reactivity of the benzene ring.
Considering these effects, electrophilic substitution would be directed to specific positions. The powerful ortho, para-directing influence of the methoxy group would favor substitution at the C5 position (ortho to the methoxy group). The directing effects of the existing substituents are crucial in predicting the outcome of reactions like nitration, halogenation, or Friedel-Crafts reactions on the indazole core. Studies on related aromatic systems have shown that the position of a methoxy substituent significantly affects chemical reactivity and properties. nih.govrsc.org
The functional groups of 6-methoxy-1H-indazole-7-carboxylic acid serve as versatile anchors for attaching larger, more complex pharmacophoric moieties.
Via the Carboxylic Acid: As detailed in section 2.3.1, the carboxylic acid can be converted into an amide, linking the indazole core to other heterocyclic systems, aryl groups, or complex side chains containing functional groups like morpholine or pyrrolidine. This is a primary strategy for incorporating structural motifs known to interact with biological targets.
Via the Indazole Nitrogens: N-alkylation (section 2.3.2) provides another powerful method for introducing complex fragments. For example, alkylating agents containing other ring systems, such as (pyridin-4-yl)methyl chloride, can be used to attach these moieties directly to the indazole nitrogen. researchgate.net
These strategies allow for the construction of elaborate molecules where the 6-methoxy-1H-indazole-7-carboxylic acid core acts as a central scaffold, enabling the exploration of structure-activity relationships in drug discovery programs.
Innovative and Sustainable Synthetic Methodologies
Green chemistry emphasizes the use of safer solvents, catalytic processes over stoichiometric reagents, and energy-efficient reaction conditions. ethernet.edu.etnih.gov
Alternative Energy Sources: Microwave irradiation and ultrasound-mediated synthesis are prominent green techniques applicable to the synthesis of heterocyclic compounds. nih.gov These methods often lead to significant reductions in reaction time, increased product yields, and milder reaction conditions compared to conventional heating. nih.govresearchgate.net For instance, the synthesis of amide derivatives can potentially be accelerated using microwave heating, reducing the need for prolonged reaction times in high-boiling solvents like DMF.
Catalytic Approaches: The classic formation of an amide bond often requires stoichiometric activating agents, which generates significant waste. ethernet.edu.et Research into catalytic amide bond formation represents a greener alternative. ethernet.edu.et Similarly, employing phase-transfer catalysts in alkylation reactions can improve efficiency and simplify workup procedures. researchgate.net
Safer Solvents and Reagents: A core principle of green chemistry is the reduction or replacement of hazardous solvents. Exploring syntheses in greener solvents, such as water, ethanol, or ionic liquids, can significantly reduce the environmental impact of indazole synthesis. The use of catalysts derived from renewable sources, such as agro-waste, is another innovative approach being explored for the synthesis of related heterocyclic structures. researchgate.net
Microwave-Assisted and Photochemical Approaches
Advanced synthetic strategies, including microwave-assisted synthesis and photochemical reactions, offer significant advantages over conventional methods for the preparation and modification of heterocyclic compounds like 6-methoxy-1H-indazole-7-carboxylic acid. These techniques can lead to enhanced reaction rates, higher yields, and novel chemical transformations.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jchr.org This method utilizes microwave energy to heat reactants directly and efficiently, often resulting in dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. jchr.orgheteroletters.org The mechanism relies on the interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. jchr.org
One common approach involves the condensation of substituted salicylaldehydes with hydrazine derivatives, followed by intramolecular cyclization. heteroletters.org Microwave irradiation has been shown to significantly shorten the time required for these transformations, often from several hours to just a few minutes. heteroletters.org For instance, the synthesis of various 1H-indazole and 1-phenyl-1H-indazole derivatives has been achieved in good to excellent yields in as little as 10 minutes. ajrconline.org
Another relevant application is the microwave-assisted synthesis of indazole acetic acids from substituted 3-amino-3-(2-nitrophenyl)propanoic acids. researchgate.net This reaction proceeds via a cascade N-N bond formation, and microwave heating at elevated temperatures (150-170 °C) facilitates the efficient synthesis of a range of alkoxyindazole acetic acids. researchgate.netdiva-portal.org
The following table summarizes representative examples of microwave-assisted synthesis of indazole derivatives, highlighting the reaction conditions and outcomes.
| Starting Materials | Product | Solvent | Power (W) | Time (min) | Yield (%) |
| Substituted salicylaldehydes and hydrazine hydrate/phenyl hydrazine hydrate ajrconline.org | 1-H/1-phenyl-1H-indazole derivatives | Ethanol | 420 | 10 | 70-95 |
| Phenyl hydrazine and substituted salicylaldehyde heteroletters.org | Indazole derivatives | Ethanol | 50 | 35 | Moderate-High |
| 3-amino-3-(2-nitrophenyl)propanoic acid and Methanol diva-portal.org | 2-(1H-indazol-1-yl)-2-methoxyacetic acid | Methanol | - | - | 88 |
| 3-amino-3-(2-nitrophenyl)propanoic acid and Ethanol diva-portal.org | 2-ethoxy-2-(1H-indazol-1-yl)acetic acid | Ethanol | - | - | 91 |
| o-nitro benzaldehyde (B42025) and hydrazine hydrate jchr.org | 1-H indazole | Water | 425 | 18 | 81.5 |
These findings underscore the utility of microwave-assisted techniques for the rapid and efficient synthesis of the indazole core and its derivatives.
Photochemical Approaches
Photochemical methods in indazole chemistry have primarily focused on the photochromic properties of certain derivatives rather than on the synthesis of the indazole ring system itself. Photochemical reactions involve the use of light to induce chemical transformations, often enabling unique reaction pathways that are not accessible through thermal methods.
Research in this area has led to the development of indazole-based photoswitches. acs.org For example, arylazoindazoles have been synthesized and shown to undergo photochemical E/Z (trans/cis) isomerization upon irradiation with light. acs.org These molecules exhibit high fatigue resistance and the Z-isomers possess long thermal half-lives, making them attractive for applications in molecular devices and functional materials. acs.org
The synthesis of these photosensitive indazoles is typically achieved through conventional chemical methods, such as nucleophilic aromatic substitution, rather than through photochemical construction of the indazole core. acs.org The photochemical aspect relates to the subsequent light-induced isomerization of the final product. At present, photochemical reactions are not a standard synthetic route for preparing compounds like 6-methoxy-1H-indazole-7-carboxylic acid but are instead used to explore the functional properties of specifically designed indazole derivatives.
Computational and Theoretical Chemical Investigations
Quantum Chemical Characterization and Electronic Structure Analysis
Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of a molecule. Such analyses for indazole derivatives have focused on understanding their stability, reactivity, and spectral properties.
Molecular Orbital (HOMO/LUMO) Analysis and Energy Gap Determination
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov
In a study involving a series of 26 newly synthesized N-alkylated indazole derivatives with a carboxamide group, Density Functional Theory (DFT) calculations were employed to determine their HOMO-LUMO energy gaps. nih.gov The findings revealed that the distribution of HOMO and LUMO orbitals spanned almost the entire indazole molecule. nih.gov The energy gap is a reliable indicator of a molecule's chemical hardness and, consequently, its reactivity. nih.gov
The table below presents the calculated HOMO-LUMO energy gaps for a selection of these indazole derivatives, illustrating the range of electronic stabilities within this compound class. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 8a | -6.21 | -1.54 | 4.67 |
| 8c | -6.32 | -1.71 | 4.61 |
| 8s | -6.45 | -1.88 | 4.57 |
| 8u | -5.79 | -1.33 | 4.46 |
| 8x | -5.88 | -1.47 | 4.41 |
| 8z | -5.93 | -1.55 | 4.38 |
Data sourced from a study on N-alkylated indazole derivatives. nih.gov
Compounds with a larger energy gap, such as 8a, 8c, and 8s, are considered to be good electron acceptors, while those with a smaller gap, like 8u, 8x, and 8z, are better electron donors. nih.gov
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MESP) surface mapping is a valuable computational tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MESP plot displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are electron-deficient and prone to nucleophilic attack.
For heterocyclic compounds like indazoles, MESP analysis helps in understanding intermolecular interactions, including hydrogen bonding, which is crucial for their biological activity. While a specific MESP map for 6-methoxy-1H-indazole-7-carboxylic acid is not available, studies on related benzimidazole (B57391) derivatives, which share structural similarities, demonstrate the utility of this technique. In these studies, MESP has been used to identify the charge distribution and reactive sites, providing insights into their interaction with biological receptors. researchgate.net
Tautomeric Preferences and Energetic Landscapes
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. The relative stability of these tautomers is a critical factor influencing their chemical and biological properties. nih.gov
Generally, the 1H-indazole tautomer, which has a benzenoid structure, is thermodynamically more stable and predominates over the 2H-indazole (quinonoid form). nih.gov The synthesis of indazole derivatives often results in a mixture of N-1 and N-2 isomers, with the N-1 isomer typically being the major product due to its greater stability. nih.gov Computational studies can quantify the energy difference between these tautomers, providing a theoretical basis for the observed experimental outcomes.
Molecular Modeling and Ligand-Target Interaction Studies
Molecular modeling techniques, particularly molecular docking, are pivotal in drug discovery for predicting how a ligand (in this case, an indazole derivative) might bind to a biological target, such as an enzyme or a receptor.
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking simulations are computational procedures that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this is used to predict the binding mode of a small molecule ligand to a protein target.
A study on new substituted indazole derivatives as potential anti-breast cancer agents utilized molecular docking to investigate their binding to the aromatase enzyme. derpharmachemica.com The simulations predicted that the compounds bind within the active site of the enzyme, with specific interactions with key amino acid residues like Arg115 and Met374. derpharmachemica.com Similarly, another investigation on novel indazole derivatives with potential anti-cancer activity docked the compounds against a renal cancer-related protein (PDB: 6FEW), revealing interactions with amino acid residues through hydrogen bonding and alkyl interactions. nih.gov
Binding Energy Calculations and Affinity Prediction
Binding energy calculations provide a quantitative estimate of the binding affinity between a ligand and its target protein. A more negative binding energy value typically indicates a stronger and more stable interaction.
In the aforementioned study on indazole derivatives targeting the aromatase enzyme, the calculated binding energies for the synthesized compounds were found to be in a favorable range. derpharmachemica.com For instance, compound 5f exhibited the highest binding energy of -8.0 kcal/mol. derpharmachemica.com The table below summarizes the binding energies for a selection of these compounds. derpharmachemica.com
| Compound | Binding Energy (kcal/mol) |
| 5f | -8.0 |
| 5g | -7.7 |
| 5n | -7.7 |
Data from a molecular docking study of substituted indazole derivatives against the aromatase enzyme. derpharmachemica.com
In a separate study on different indazole derivatives targeting a renal cancer-related protein, compounds 8v , 8w , and 8y were identified as having the most favorable binding energies, suggesting strong potential as inhibitors. nih.gov
These computational predictions of binding affinity are invaluable for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with enhanced potency.
Virtual Screening Methodologies for Novel Hit Identification
Virtual screening has emerged as a powerful computational technique in drug discovery to identify promising lead compounds from large databases. For a scaffold such as 6-methoxy-1H-indazole-7-carboxylic acid, both ligand-based and structure-based virtual screening methodologies can be employed to discover novel hits.
Structure-based virtual screening (SBVS) relies on the three-dimensional structure of a biological target. In this approach, molecular docking is a primary tool used to predict the binding mode and affinity of a ligand within the target's binding site. For instance, in studies involving indazole derivatives targeting kinases like VEGFR2, docking simulations are used to place compounds into the kinase's binding pocket. mdpi.com This allows for the evaluation of crucial interactions, such as hydrogen bonds and π-π stacking, with key amino acid residues like Ala866, Lys868, and Phe918. mdpi.com A library of virtual compounds derived from the 6-methoxy-1H-indazole-7-carboxylic acid core could be screened against a specific protein target to prioritize candidates for synthesis and biological testing based on their predicted binding scores and interaction patterns.
Ligand-based virtual screening (LBVS), conversely, is utilized when the 3D structure of the target is unknown. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active ligand, potentially an indazole derivative, serves as a template to search for other compounds with similar physicochemical properties, shape, or pharmacophore features.
The process of hit identification using these methods is often hierarchical. An initial fast-screening of a large database can be followed by more computationally intensive methods, like molecular dynamics simulations, for a smaller set of promising candidates to refine the binding poses and estimate binding free energies more accurately.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a detailed view of the molecular motions and interactions of a system over time, offering profound insights into the behavior of 6-methoxy-1H-indazole-7-carboxylic acid in various environments.
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. 6-methoxy-1H-indazole-7-carboxylic acid possesses conformational flexibility primarily due to the rotation around the single bonds connecting the methoxy (B1213986) and carboxylic acid groups to the indazole ring.
Computational methods, such as Density Functional Theory (DFT) calculations at levels like B3LYP/6-311++G(d,p), can be employed to determine the relative stabilities of different conformers. acs.orgnih.gov Such calculations have been used to establish that 1-substituted indazoles are generally more stable than their 2-substituted counterparts. acs.orgnih.gov
In solution, the molecule explores a range of conformations. The flexibility of the substituent groups is crucial. For example, studies on related (1H-indazol-1-yl)methanol derivatives have shown that the torsion angles of substituents can vary significantly. acs.org MD simulations in a solvent box (e.g., water) can map the conformational landscape of 6-methoxy-1H-indazole-7-carboxylic acid, revealing the most populated conformational states and the energy barriers between them.
When bound to a protein, the molecule typically adopts a single, low-energy conformation, often referred to as the "bioactive" conformation. Comparing the conformational ensemble in solution to the bound state can reveal whether the molecule pre-organizes into a binding-competent shape in solution or if binding requires a significant conformational rearrangement, which would have an energetic cost. acs.org
Table 1: Representative Torsional Angles for Key Rotatable Bonds in 6-methoxy-1H-indazole-7-carboxylic acid
| Bond | Description | Representative Torsion Angle (degrees) |
| C5-C6-O-CH3 | Defines the orientation of the methoxy group | ~0° or ~180° (planar with the ring) |
| C6-C7-C=O | Defines the orientation of the carboxylic acid group | Variable, influenced by intramolecular hydrogen bonding |
| C7-C-O-H | Defines the orientation of the carboxyl proton | ~0° or ~180° |
Note: These values are illustrative and would be precisely determined through detailed quantum mechanical calculations and MD simulations.
MD simulations are instrumental in assessing the stability of a ligand-protein complex and characterizing the dynamic nature of their interactions. osu.edu Once a binding pose is predicted by docking, an MD simulation is run for several nanoseconds or longer to observe the behavior of the ligand in the binding site.
The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely in the binding pocket. mdpi.com
Furthermore, MD simulations provide a detailed timeline of the non-covalent interactions that maintain the complex. These interactions are not static; they fluctuate, break, and reform over time. The key interactions for an indazole-based ligand typically include:
Hydrogen Bonds: The carboxylic acid group and the indazole nitrogen atoms are prime candidates for forming strong hydrogen bonds with polar residues (e.g., Glutamate, Aspartate, Threonine) in a protein's active site. mdpi.com
π-π Stacking: The aromatic indazole ring can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. mdpi.com
Hydrophobic Interactions: The methyl part of the methoxy group and the benzene (B151609) ring portion of the indazole scaffold can form favorable hydrophobic contacts.
The binding of a ligand often leads to an increase in the thermal stability of the protein, which can be quantified by changes in the melting temperature (Tm). nih.govnih.gov These stabilizing effects are a direct consequence of the favorable energetic contributions from the dynamic interactions formed in the bound state. nih.gov
Table 2: Potential Dynamic Interactions of 6-methoxy-1H-indazole-7-carboxylic acid in a Hypothetical Kinase Binding Site
| Interaction Type | Ligand Moiety Involved | Potential Protein Residue Partner |
| Hydrogen Bond Donor | Indazole N-H, Carboxyl O-H | Asp, Glu, Main-chain C=O |
| Hydrogen Bond Acceptor | Indazole N, Carboxyl C=O, Methoxy O | Lys, Arg, Thr, Ser, Main-chain N-H |
| π-π Stacking | Indazole Ring System | Phe, Tyr, Trp |
| Hydrophobic Contact | Methoxy -CH3, Benzene Ring | Ala, Val, Leu, Ile |
The solvent, typically water, plays a critical role in the process of molecular recognition and ligand binding. MD simulations that include explicit solvent molecules can capture these effects with high fidelity.
Water molecules can influence binding in several ways. Firstly, they can mediate interactions between the ligand and the protein by forming water-bridged hydrogen bonds. Secondly, the binding process often involves the displacement of ordered water molecules from the binding site into the bulk solvent. This displacement can be entropically favorable, as the released water molecules gain translational and rotational freedom, thus providing a significant driving force for ligand binding. acs.org
Biological Target Identification and Mechanism of Action Elucidation Pre Clinical Focus
Enzyme Inhibition Studies
The core structure of 6-methoxy-1H-indazole-7-carboxylic acid, the indazole ring, serves as a versatile scaffold for developing inhibitors of several key enzyme families. Research into structurally related analogues provides a strong basis for understanding its potential biological activity.
The indazole moiety is a recognized pharmacophore in the design of kinase inhibitors, with derivatives showing potent activity against Protein Kinase CK2 and Fibroblast Growth Factor Receptor (FGFR).
Protein Kinase CK2: Protein Kinase CK2 is a serine/threonine kinase that is often overexpressed in cancer, making it a viable therapeutic target. medchem.org.ua Studies have identified 3-aryl-indazole-7-carboxylic acids as inhibitors of CK2. The presence of the carboxyl group at the 7-position is considered crucial, as it is believed to engage in electrostatic interactions with Lys68 within the ATP-binding site of CK2. semanticscholar.org A series of 3-aryl-indazole-7-carboxylic acids demonstrated inhibitory activity with IC₅₀ values in the low micromolar range in a luciferase-based kinase assay. researchgate.net While specific data for the 6-methoxy variant is not detailed, the findings for the parent scaffold are significant.
Fibroblast Growth Factor Receptor (FGFR): The FGFR family of receptor tyrosine kinases are key drivers of cell proliferation and differentiation, and their dysregulation is linked to cancer. researchgate.net The indazole scaffold is a core component of several potent FGFR inhibitors. nih.govnih.gov For instance, a derivative featuring a 1H-indazol-3-amine scaffold was identified as a potent FGFR1 inhibitor with an enzymatic IC₅₀ of 15.0 nM and a cellular IC₅₀ of 642.1 nM. nih.gov Further optimization of this series led to a compound with an FGFR1 IC₅₀ of 2.9 nM. nih.gov X-ray crystallography has confirmed that indazole-based inhibitors occupy the ATP-binding pocket. nih.govacs.org The design of these inhibitors often involves creating extensions from the 3-position of the indazole ring to interact with the solvent-exposed region of the binding cavity. acs.org
Table 1: Kinase Inhibition by Indazole Derivatives
| Kinase Target | Inhibitor Class | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| Protein Kinase CK2 | 3-Aryl-indazole-7-carboxylic acids | 3.1–6.5 μM | researchgate.net |
| FGFR1 | 1H-Indazol-3-amine derivative (7n) | 15.0 nM (enzymatic) | nih.gov |
| FGFR1 | Optimized 1H-Indazol-3-amine derivative (7r) | 2.9 nM (enzymatic) | nih.gov |
No specific inhibitory data for 6-methoxy-1H-indazole-7-carboxylic acid against AMP-activated protein kinase (AMPK) was identified in the reviewed literature.
While information on phosphodiesterase modulation is scarce, a close analogue of 6-methoxy-1H-indazole-7-carboxylic acid has shown activity against proteases. Specifically, 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester is noted for its role in developing inhibitors for human neutrophil elastase, a serine protease involved in inflammatory processes. This suggests that the 6-methoxy indazole scaffold may have potential for protease inhibition.
IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism, leading to immunosuppression in the tumor microenvironment. nih.govnih.gov Dual inhibition of IDO1 and TDO is a promising strategy in cancer immunotherapy. A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated as dual IDO1/TDO inhibitors. nih.gov One lead compound from this series, compound 35 , demonstrated potent inhibition of IDO1 with an IC₅₀ of 0.74 μM in an enzymatic assay and 1.37 μM in a HeLa cell-based assay. nih.gov The same compound also inhibited TDO with an IC₅₀ of 2.93 μM (enzymatic) and 7.54 μM in A172 cells. nih.gov These findings highlight the potential of the 6-substituted indazole scaffold in targeting these immunosuppressive enzymes.
Table 2: IDO1/TDO Inhibition by a 4,6-Substituted-1H-Indazole Derivative (Compound 35)
| Target | Assay Type | Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|---|
| IDO1 | Enzymatic | 0.74 μM | nih.gov |
| HeLa Cell-based | 1.37 μM | nih.gov | |
| TDO | Enzymatic | 2.93 μM | nih.gov |
| A172 Cell-based | 7.54 μM | nih.gov |
Various indazole derivatives are known inhibitors of nitric oxide synthases (NOS), enzymes responsible for the production of nitric oxide (NO). lookchem.com The compound 7-methoxyindazole has been specifically identified as an inhibitor of neuronal NOS (nNOS). lookchem.com Although less potent than 7-nitroindazole, this finding confirms that a methoxy-substituted indazole ring is active against this target. lookchem.com Furthermore, the closely related compound 6-methoxy-1H-indazole is also reported to be an inhibitor of neuronal nitric oxide synthase. The inhibitory mechanism of related 7-substituted indazoles against nNOS has been characterized as competitive with both the substrate, L-arginine, and the cofactor tetrahydrobiopterin. nih.gov
The study of inhibition kinetics provides insight into the mechanism of enzyme inhibition. For indazole-based inhibitors, several key findings have been reported.
NOS Inhibition: The inhibition of nNOS by 1H-indazole-7-carbonitrile, a related 7-substituted indazole, was found to be competitive with respect to both the substrate and the cofactor (6R)-5,6,7,8-tetrahydro-l-biopterin (H₄B). nih.gov
Kinase Inhibition: The potency of kinase inhibitors is typically quantified by their IC₅₀ values. For indazole derivatives targeting FGFR1, IC₅₀ values in the low nanomolar range (2.9 nM) have been achieved. nih.gov For CK2, IC₅₀ values are in the low micromolar range (3.1-6.5 µM). researchgate.net
IDO1/TDO Inhibition: Quantitative analysis of a 4,6-substituted indazole showed IC₅₀ values in the sub-micromolar to low-micromolar range against IDO1 and TDO in both enzymatic and cellular assays. nih.gov
Receptor Modulation and Binding Affinity Characterization
Understanding how a compound binds to its target is crucial for mechanism elucidation. For the indazole scaffold, molecular modeling and crystallography have provided detailed insights.
FGFR Binding: The crystal structure of an indazole derivative (7n) bound to the FGFR1 kinase domain has been obtained. nih.gov This structural data confirms that the inhibitor binds in the ATP-binding pocket. nih.gov Docking studies of other indazole-based inhibitors suggest that hydrogen bonding interactions, for instance with the backbone carbonyl of Ala564, and hydrophobic interactions are key to binding affinity. acs.org
CK2 Binding: Molecular modeling of benzimidazole-based inhibitors, which share structural similarities with indazoles, in the CK2 active site suggests that hydrophobic interactions with residues like Val66 and Ile174 are important for potent inhibition. nih.gov The carboxyl group of indazole-7-carboxylic acids is proposed to form a key electrostatic interaction with Lys68. semanticscholar.org
NOS Binding: In addition to competitive inhibition kinetics, it was found that an indazole inhibitor induced a spin state transition of the heme-Fe(III) component of nNOS, indicating direct interaction with the enzyme's active site heme group. nih.gov
Serotonin (B10506) Receptor Subtype (e.g., 5-HT2A, 5-HT3, 5-HT4) Agonism/Antagonism
There is currently no publicly available data from preclinical studies investigating the direct interaction of 6-methoxy-1H-indazole-7-carboxylic acid with serotonin receptor subtypes.
However, the broader class of indazole-containing compounds has been explored for its effects on the serotonergic system. For instance, a study published in ACS Medicinal Chemistry Letters in 2024 detailed the synthesis and characterization of indazole analogs of 5-MeO-DMT as potent agonists for the serotonin receptor subtype 2 (5-HT₂) family. acs.org This research highlights the potential for the indazole scaffold to interact with serotonin receptors, a key area for future investigation for 6-methoxy-1H-indazole-7-carboxylic acid.
Nuclear Receptor Interactions
To date, there are no specific preclinical studies that have been published detailing the interaction of 6-methoxy-1H-indazole-7-carboxylic acid with nuclear receptors. The potential for this compound to modulate nuclear receptor activity remains an open area for research.
G-Protein Coupled Receptor (GPCR) Engagement
Preclinical data on the engagement of 6-methoxy-1H-indazole-7-carboxylic acid with G-Protein Coupled Receptors (GPCRs) is not currently available. As a large and diverse family of receptors involved in numerous physiological processes, the investigation of this compound's activity at various GPCRs could be a valuable avenue for future research.
Modulation of Protein-Protein Interactions
Currently, there are no published preclinical studies that have specifically examined the ability of 6-methoxy-1H-indazole-7-carboxylic acid to modulate protein-protein interactions. This is a complex area of drug discovery where the indazole scaffold could potentially play a role, but specific evidence for this compound is lacking.
Cellular Pathway Interrogation
The effects of 6-methoxy-1H-indazole-7-carboxylic acid on specific cellular pathways have not been detailed in publicly available preclinical research. The following sections discuss general areas of cellular investigation where related indazole compounds have shown activity.
Cell Cycle Regulation and Apoptosis Induction in in vitro Models
There is no specific data from in vitro models on the effects of 6-methoxy-1H-indazole-7-carboxylic acid on cell cycle regulation or the induction of apoptosis.
However, the indazole core is a feature in compounds that have been investigated for their anticancer properties. For example, research on other indazole derivatives has demonstrated the potential to inhibit enzymes and pathways relevant to cancer cell proliferation. chemimpex.com While not directly applicable to 6-methoxy-1H-indazole-7-carboxylic acid, these findings suggest that this class of compounds warrants investigation for its effects on cell cycle and apoptosis in cancer cell lines.
Anti-inflammatory Signaling Pathways
No preclinical studies have been published on the effects of 6-methoxy-1H-indazole-7-carboxylic acid on anti-inflammatory signaling pathways.
It is noteworthy that other, more complex indazole derivatives have been investigated for their anti-inflammatory potential. For example, 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester has been identified as an inhibitor of human neutrophil elastase, an enzyme involved in inflammatory processes. This suggests that the substituted indazole scaffold can interact with targets in inflammatory pathways.
Autophagy Modulation
The direct role of 6-methoxy-1H-indazole-7-carboxylic acid in autophagy modulation is an area of emerging research. While specific studies on this compound are limited, the broader class of indazole derivatives is known to possess a wide range of pharmacological activities, including anti-tumor effects which can be associated with the regulation of autophagy. nih.govnih.govnih.gov The mechanism for related compounds often involves the inhibition of protein kinases that are integral to cell signaling pathways. nih.gov For instance, some indazole derivatives function as kinase inhibitors, and it is plausible that they could influence the PI3K/Akt/mTOR pathway, a central negative regulator of autophagy. The structural motifs of 6-methoxy-1H-indazole-7-carboxylic acid, namely the indazole core, the methoxy (B1213986) group, and the carboxylic acid, provide the framework for potential interactions with biological targets that govern the autophagic process. However, dedicated pre-clinical investigations are required to confirm and detail the specific molecular targets and mechanistic pathways for this particular compound.
Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)
The pharmacological profile of indazole-based molecules is critically dependent on the chemical substituents attached to the core ring structure. researchgate.net Extensive structure-activity relationship (SAR) and structure-property relationship (SPR) studies have been conducted on this class of compounds to optimize their potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
The functional groups at various positions on the indazole scaffold play distinct roles in defining the compound's biological activity.
Position 1: The N1 position of the indazole ring is a frequent site for substitution. Alkylation at this position is a key synthetic step, and the choice of substituent can significantly modulate binding affinity and selectivity for target proteins. nih.govdiva-portal.org The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.gov
Position 3: Functionalization at the C3 position is critical for biological activity. For example, converting a C3 carboxylic acid into various carboxamides is a strategy used to explore SAR and develop new therapeutic agents. researchgate.net
Position 6: The substituent at the C6 position can have a profound impact on potency. In studies of related indazole derivatives developed as kinase inhibitors, the presence of a methoxy group at this position was found to be important for high potency. nih.gov
Position 7: The C7 position is sterically and electronically significant. The presence of the carboxylic acid group at this position is a defining feature of the molecule, serving as a crucial anchor for binding to target proteins. chemimpex.com The reactivity of the indazole ring can be influenced by substituents at this position, as demonstrated in studies of nitro-substituted indazoles. acs.org
| Position | Common Substituents | General Impact on Potency and Selectivity |
|---|---|---|
| 1 | Alkyl, Aryl groups | Modulates binding affinity and target selectivity. nih.gov |
| 2 | - | Substitution affects the tautomeric form and can influence the overall pharmacological profile. diva-portal.orgnih.gov |
| 3 | Carboxamides, other functional groups | Critical for biological activity and a key point for derivatization. researchgate.net |
| 6 | Methoxy, Bromo | The methoxy group can significantly enhance potency. nih.gov Halogens serve as synthetic handles. nih.gov |
| 7 | Carboxylic Acid, Nitro | Crucial for target binding and influences the electronic properties of the ring system. chemimpex.comacs.org |
The carboxylic acid group is a pivotal functional moiety in many biologically active molecules, including 6-methoxy-1H-indazole-7-carboxylic acid. This group is frequently involved in critical ligand-target binding interactions. chemimpex.com At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This allows it to act as a powerful hydrogen bond acceptor and to form strong ionic interactions, or salt bridges, with positively charged amino acid residues like arginine and lysine (B10760008) within a protein's binding site. researchgate.net
This interaction is exemplified in many non-steroidal anti-inflammatory drugs (NSAIDs), where the carboxylic acid group forms key hydrogen bonds and ion pairs with residues at the base of the cyclooxygenase (COX) enzyme's active site. researchgate.net For indazole derivatives, the carboxylic acid functionality is a key building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents. chemimpex.com Its ability to engage in these strong, specific interactions often serves to anchor the molecule in the correct orientation for optimal activity.
Electronic Effects: The methoxy group is electron-donating through resonance, which increases the electron density of the indazole ring system. This can modulate the acidity (pKa) of the nearby carboxylic acid and the basicity of the ring nitrogens, thereby affecting the molecule's ionization state, solubility, and its ability to interact with biological targets.
Binding and Metabolism: The methoxy group can participate in van der Waals or hydrophobic interactions within a target's binding pocket. Furthermore, it can be a site for metabolism, specifically O-demethylation by cytochrome P450 enzymes, which can influence the compound's pharmacokinetic profile, including its half-life and duration of action.
| Property | Influence of the Methoxy Group |
|---|---|
| Biological Potency | Can significantly increase potency, as seen in related kinase inhibitors. nih.gov |
| Electronic Properties | Increases electron density on the aromatic ring, influencing the pKa of other functional groups. |
| Binding Interactions | Can participate in hydrophobic and van der Waals interactions in the target binding site. |
| Metabolic Stability | Provides a potential site for O-demethylation, affecting the pharmacokinetic profile. |
Pre Clinical Pharmacological Investigations
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies
Comprehensive searches for in vitro ADME data specific to 6-methoxy-1H-indazole-7-carboxylic acid did not yield specific results. Methodologies for these types of studies are well-established in preclinical drug development.
Metabolic Stability Profiling (e.g., Microsomal and Hepatocyte Stability)
No specific data regarding the metabolic stability of 6-methoxy-1H-indazole-7-carboxylic acid in either liver microsomes or hepatocytes was found in the public domain. In standard pharmaceutical research, such studies are crucial for predicting the intrinsic clearance of a compound. The liver is the primary site of drug metabolism, and hepatocytes contain a full complement of both phase I and phase II drug-metabolizing enzymes, making them a valuable in vitro model.
The general procedure for a hepatocyte stability assay involves incubating the test compound with hepatocytes and monitoring its disappearance over time. This allows for the calculation of the compound's half-life (t½) and intrinsic clearance (CLint). These parameters help in classifying compounds as having low, medium, or high clearance.
Cytochrome P450 (CYP) Isoform Metabolism and Inhibition
There is no available information detailing the metabolism of 6-methoxy-1H-indazole-7-carboxylic acid by specific cytochrome P450 isoforms or its potential to inhibit these enzymes. CYP enzymes are a major family of enzymes responsible for the phase I metabolism of many drugs. Understanding which CYP isoforms are involved in a compound's metabolism and whether the compound inhibits any of these enzymes is critical for predicting potential drug-drug interactions.
Plasma Protein Binding Characteristics
Specific data on the plasma protein binding of 6-methoxy-1H-indazole-7-carboxylic acid is not available. This is a critical parameter as the extent of binding to plasma proteins, such as albumin, can significantly influence a drug's distribution and clearance, thereby affecting its efficacy and safety.
Membrane Permeability and Efflux Transporter Interactions
Information regarding the membrane permeability and interaction of 6-methoxy-1H-indazole-7-carboxylic acid with efflux transporters is not publicly available. The ability of a compound to permeate cell membranes is a key determinant of its oral absorption and distribution to target tissues. Efflux transporters, such as P-glycoprotein, can actively pump drugs out of cells, which can limit their absorption and tissue penetration.
In Vivo Pharmacokinetic (PK) Evaluation in Animal Models
Oral Bioavailability Assessment in Rodent and Non-Rodent Species
No studies detailing the oral bioavailability of 6-methoxy-1H-indazole-7-carboxylic acid in any animal species were identified. Oral bioavailability is a key pharmacokinetic parameter that measures the fraction of an orally administered dose of a drug that reaches the systemic circulation in an unchanged form. It is a critical factor in determining whether a compound can be developed as an oral medication.
Tissue Distribution and Clearance Mechanisms
Information regarding the distribution of 6-methoxy-1H-indazole-7-carboxylic acid into various tissues and organs following administration in animal models is not currently available. Such studies would typically involve measuring the concentration of the compound in tissues such as the kidney, liver, heart, lungs, and brain over time to understand its potential sites of action and accumulation.
The clearance mechanisms, which describe the processes by which the compound is removed from the body, have not been elucidated for 6-methoxy-1H-indazole-7-carboxylic acid. These mechanisms would typically be investigated through in vitro studies using liver microsomes and hepatocytes to assess metabolic stability and through in vivo studies to determine the primary organs responsible for clearance.
Excretion Routes and Metabolite Identification in Animal Biofluids
The primary routes of excretion for 6-methoxy-1H-indazole-7-carboxylic acid and its metabolites (e.g., via urine or feces) have not been documented in the available literature. Excretion studies are crucial for understanding the elimination pathways of a drug candidate.
Furthermore, there is no available information on the identification and characterization of metabolites of 6-methoxy-1H-indazole-7-carboxylic acid in animal biofluids such as plasma, urine, and bile. Metabolite profiling is a critical step in pre-clinical development to identify potentially active or toxic metabolites.
Pre-clinical Efficacy Studies in Disease Models (Animal Studies)
While the broader class of indazole derivatives has been investigated for various pharmacological activities, specific proof-of-concept studies demonstrating the efficacy of 6-methoxy-1H-indazole-7-carboxylic acid in animal models of hypertension or diabetic nephropathy are not described in the available scientific literature. Such studies would be essential to establish a rationale for its potential therapeutic use in these conditions.
There is no published data on the dose-response relationship of 6-methoxy-1H-indazole-7-carboxylic acid in any pre-clinical model. These studies are necessary to determine the optimal dose range for achieving a therapeutic effect and to understand the relationship between the administered dose and the observed pharmacological response. Efficacy benchmarking against existing standard-of-care treatments for hypertension or diabetic nephropathy has also not been reported.
Investigations into the modulation of relevant biomarkers and the assessment of pharmacodynamic endpoints following treatment with 6-methoxy-1H-indazole-7-carboxylic acid in pre-clinical models have not been reported. For hypertension, this might include measurements of blood pressure and plasma renin activity. For diabetic nephropathy, key biomarkers would include urinary albumin excretion, glomerular filtration rate, and histological changes in the kidney.
Medicinal Chemistry Applications and Drug Discovery Potential
Lead Compound Identification and Optimization Strategies
The journey from a preliminary "hit" to a viable drug candidate is a complex process of molecular refinement. 6-methoxy-1H-indazole-7-carboxylic acid and its parent scaffold, indazole-7-carboxylic acid, serve as valuable starting points and intermediates in this process.
High-Throughput Screening (HTS) Hit Follow-up
While specific instances of 6-methoxy-1H-indazole-7-carboxylic acid itself being identified as a direct hit from High-Throughput Screening (HTS) campaigns are not extensively documented in public literature, its structural motifs are frequently found in HTS-derived lead compounds. The indazole-carboxylic acid framework is a common feature in screening libraries due to its proven track record in engaging with biological targets. When a screening hit contains this core, derivatives such as the 6-methoxy variant become critical tools for structure-activity relationship (SAR) studies. The methoxy (B1213986) group can probe interactions with hydrophobic pockets and influence electronic properties, while the carboxylic acid provides a handle for further chemical modification to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
Fragment-Based Drug Design (FBDD) Integration
Fragment-Based Drug Design (FBDD) relies on identifying small, low-complexity molecules (fragments) that bind weakly to a biological target. These fragments are then grown or linked to produce a more potent lead compound. The indazole ring system is an ideal candidate for FBDD due to its relatively small size, rigid structure, and defined vector space for chemical elaboration. nih.gov The 6-methoxy-1H-indazole-7-carboxylic acid molecule can be considered a decorated fragment. The methoxy and carboxylic acid groups provide specific interaction points (e.g., hydrogen bond acceptors/donors) that can be identified through biophysical techniques like X-ray crystallography or NMR spectroscopy. Once the binding mode of this indazole fragment is understood, it can be elaborated upon to enhance affinity and develop a more complex and potent inhibitor.
Scaffold Hopping and Bioisosteric Replacement Approaches
Scaffold hopping involves replacing a central molecular core with a structurally distinct scaffold while retaining similar biological activity. This strategy is employed to discover novel intellectual property, improve physicochemical properties, or escape from known toxicity issues. The indazole ring is a well-established bioisostere for other bicyclic heterocycles like benzimidazole (B57391) or indole. Specifically, the indazole-7-carboxylic acid moiety can be used to replace, for instance, a quinoline-8-carboxylic acid scaffold in a known inhibitor. The introduction of the 6-methoxy group provides a further tool for fine-tuning the electronic and steric properties of the new scaffold to optimize target engagement. This approach allows chemists to explore novel chemical space while preserving the key pharmacophoric features required for biological activity. nih.gov
Role as a Versatile Pharmacophore and Building Block for Novel Therapeutic Agents
A pharmacophore is the essential three-dimensional arrangement of functional groups that enables a molecule to exert a particular biological effect. The indazole ring, with its fused benzene (B151609) and pyrazole (B372694) rings, is a recognized pharmacophore in its own right, present in several approved drugs. nih.govnih.gov 6-methoxy-1H-indazole-7-carboxylic acid serves as a particularly useful building block because it combines this core pharmacophore with functional groups that are amenable to a wide range of synthetic transformations. chemimpex.com
The carboxylic acid at the 7-position is especially valuable, providing a reactive handle for amide bond formation, a cornerstone of medicinal chemistry synthesis. This allows for the straightforward coupling of the indazole core to a diverse array of amines, enabling the rapid generation of compound libraries for SAR exploration. This strategy has been instrumental in the development of inhibitors for various enzyme classes, such as kinases and proteases, where an amide linkage often mimics a peptide bond to interact with the protein backbone. The parent compound, 1H-Indazole-7-carboxylic Acid, is noted as a key building block in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer drugs. chemimpex.com
| Feature | Utility in Drug Discovery |
| Indazole Core | Privileged scaffold, bioisostere of indole, forms key hydrogen bonds. |
| 6-Methoxy Group | Probes hydrophobic pockets, influences electronic properties, can improve metabolic stability. |
| 7-Carboxylic Acid | Provides a reactive handle for synthetic modification (e.g., amide coupling), enabling library synthesis and SAR studies. chemimpex.com |
Development of Prodrug Strategies for Improved Pharmacological Properties
While direct evidence for prodrugs of 6-methoxy-1H-indazole-7-carboxylic acid is not prominent in the reviewed literature, the presence of the carboxylic acid group makes it an ideal candidate for prodrug design. Carboxylic acids can sometimes limit cell permeability and oral bioavailability due to their charge at physiological pH. A common strategy to overcome this is to mask the carboxylic acid as an ester. This creates a more lipophilic prodrug that can more easily cross cell membranes. Once inside the cell or in systemic circulation, endogenous esterase enzymes cleave the ester, releasing the active carboxylic acid-containing drug at the site of action. This approach can significantly enhance the pharmacological profile of a parent drug.
Design and Synthesis of Targeted Covalent Inhibitors and Allosteric Modulators
The design of targeted covalent inhibitors and allosteric modulators represents the cutting edge of rational drug design. While there are no specific published examples of 6-methoxy-1H-indazole-7-carboxylic acid being used for these purposes, its structure contains features that could be adapted for such strategies.
For targeted covalent inhibitors, a reactive "warhead" is typically attached to a molecule that directs it to a specific binding site on a protein. The carboxylic acid of the indazole could be synthetically converted into a weakly reactive electrophile. This, combined with the binding affinity of the indazole core, could enable the specific and covalent labeling of a nearby nucleophilic amino acid residue (like cysteine) in a target's active site, leading to irreversible inhibition.
Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) site, causing a conformational change that modulates the protein's activity. The development of such agents often relies on the discovery of novel binding pockets. The indazole scaffold, through fragment screening or computational methods, could be identified as a binder to an allosteric pocket. The methoxy and carboxylic acid groups would then serve as vectors for optimization to enhance allosteric potency and selectivity.
Applications as Chemical Probes and Molecular Tools in Biological Research
The indazole scaffold is a prominent feature in many biologically active compounds, and its derivatives are of significant interest in medicinal chemistry and drug discovery. nih.gov While the broader class of indazoles has been explored for the development of molecules that can probe biological systems, specific and detailed research on the application of 6-methoxy-1H-indazole-7-carboxylic acid as a chemical probe or molecular tool is not extensively documented in publicly available scientific literature. However, by examining the properties and applications of closely related indazole derivatives, we can infer the potential utility of this specific compound in biological research.
Chemical probes are small molecules used to study and manipulate biological systems, such as proteins and cellular pathways. They are essential tools for target identification, validation, and for understanding the molecular basis of diseases. The indazole nucleus, due to its versatile chemical nature and ability to interact with various biological targets, represents a valuable starting point for the design of such probes. nih.gov
Derivatives of the indazole core have been investigated as inhibitors of various enzymes, a key application for chemical probes. For instance, different substituted indazoles have been synthesized and evaluated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. mdpi.com The development of potent and selective kinase inhibitors allows researchers to probe the function of specific kinases in signaling pathways.
Furthermore, some indazole derivatives have been explored as inhibitors of nitric oxide synthases (NOS), enzymes involved in the production of the signaling molecule nitric oxide. minglangchem.com A compound like 1H-Indazole-7-carboxylic acid has been noted as an inhibitor of nitric oxide synthases, highlighting the potential for this structural class to serve as a tool to investigate nitric oxide signaling. minglangchem.com
The utility of a compound as a chemical probe is also dependent on its physicochemical properties, such as solubility and stability, which facilitate its use in laboratory settings. chemimpex.com While specific data for 6-methoxy-1H-indazole-7-carboxylic acid is scarce, its structural similarity to other indazoles suggests it could be chemically modified to create derivatives with optimized properties for use as molecular tools. For example, the carboxylic acid group could be used as a handle for attaching fluorescent tags or affinity labels, enabling the visualization of its interactions with cellular components or the isolation of its binding partners.
In the broader context of drug discovery, indazole derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govnih.gov This diverse bioactivity underscores the potential of the indazole scaffold to interact with multiple biological targets. A systematic exploration of the biological effects of 6-methoxy-1H-indazole-7-carboxylic acid would be the first step toward understanding its potential as a chemical probe to dissect specific biological pathways.
Table of Indazole Derivatives and their Potential as Molecular Tools
While specific data for 6-methoxy-1H-indazole-7-carboxylic acid is limited, the following table provides examples of other indazole derivatives that have been investigated for activities relevant to their use as molecular tools.
| Compound Name | Investigated Biological Activity/Target | Potential Application as a Molecular Tool |
| 1H-Indazole-7-carboxylic acid | Inhibitor of nitric oxide synthases minglangchem.com | To study the role of nitric oxide signaling in various physiological and pathological processes. |
| Various Indazole Derivatives | Protein kinase inhibition mdpi.com | To dissect the function of specific kinases in cell signaling pathways and disease. |
| Various Indazole Derivatives | Anti-inflammatory, antimicrobial, antitumor activities nih.govnih.gov | To identify and validate new drug targets associated with inflammation, infection, and cancer. |
It is important to note that while the indazole scaffold holds promise for the development of chemical probes, dedicated research is required to synthesize, characterize, and validate 6-methoxy-1H-indazole-7-carboxylic acid and its derivatives for such applications. Future studies would need to focus on its specific biological targets, its mechanism of action, and its selectivity and potency to establish its utility as a reliable molecular tool for biological research.
Advanced Analytical and Characterization Methodologies Research Focused
Spectroscopic Techniques for Structural Elucidation of Novel Derivatives
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 6-methoxy-1H-indazole-7-carboxylic acid and its derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the specific positions of atoms within the molecule.
In the ¹H NMR spectrum, the protons on the molecule will exhibit characteristic chemical shifts. The methoxy (B1213986) group (-OCH₃) protons typically appear as a sharp singlet, with an expected chemical shift in the range of δ 3.8–4.0 ppm. The protons on the aromatic ring will show splitting patterns that are indicative of their substitution positions. The chemical shifts of the aromatic indazole ring protons are influenced by the presence and position of the substituent groups. nih.gov
¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, carbonyl, methoxy).
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity. COSY experiments identify proton-proton couplings, helping to piece together adjacent fragments of the molecule. HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds, which is critical for confirming the substitution pattern on the indazole ring and the relative positions of the methoxy and carboxylic acid groups. The reaction of NH-indazoles with other reagents has been studied in detail using solution and solid-state NMR to determine the resulting isomers. nih.govacs.org
Table 1: Predicted ¹H NMR Chemical Shifts for 6-methoxy-1H-indazole-7-carboxylic acid This table is generated based on typical chemical shift values for similar structural motifs.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| N-H | > 10 | Broad Singlet |
| COOH | > 11 | Broad Singlet |
| Aromatic-H | 7.0 - 8.0 | Doublets |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of 6-methoxy-1H-indazole-7-carboxylic acid (C₉H₈N₂O₃) and its derivatives. This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental formulas.
Beyond confirming the parent ion, the fragmentation patterns observed in the mass spectrum provide valuable structural information. The molecule breaks apart in a predictable manner, and the masses of the resulting fragments can be used to deduce the connectivity of the original structure. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺) to provide an additional layer of structural confirmation. uni.lu
Table 2: Predicted HRMS Data for 6-methoxy-1H-indazole-7-carboxylic acid (C₉H₈N₂O₃) Theoretical exact mass: 192.0535 g/mol
| Adduct Ion | Predicted Mass-to-Charge (m/z) |
| [M+H]⁺ | 193.0608 |
| [M+Na]⁺ | 215.0427 |
| [M-H]⁻ | 191.0462 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For 6-methoxy-1H-indazole-7-carboxylic acid, the IR spectrum would show characteristic absorption bands. A very broad peak between 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid group. A strong, sharp peak around 1700-1750 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the carboxylic acid. Other peaks corresponding to C-O, C-H, N-H, and aromatic C=C bonds would also be present, providing a molecular fingerprint.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indazole ring system contains a chromophore that absorbs UV light. The wavelength of maximum absorbance (λmax) is sensitive to the substituents on the ring. The presence of the methoxy and carboxylic acid groups would be expected to influence the position and intensity of the absorption bands compared to the parent indazole structure. This technique is often used in conjunction with HPLC for the quantitative analysis of the compound. scielo.br
Table 3: Key IR Absorption Frequencies for 6-methoxy-1H-indazole-7-carboxylic acid This table presents expected ranges for key functional groups.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1750 (Strong) |
| Methoxy / Acid | C-O Stretch | 1210 - 1320 |
| Amine | N-H Stretch | 3200 - 3500 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
X-ray Crystallography of 6-Methoxy-1H-Indazole-7-Carboxylic Acid and its Co-crystals with Target Proteins
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, it is possible to map the precise positions of each atom in the crystal lattice. This technique would unambiguously confirm the molecular structure of 6-methoxy-1H-indazole-7-carboxylic acid, including bond lengths, bond angles, and the tautomeric form of the indazole ring. Studies on related nitro-indazole derivatives have successfully used crystallography to determine their solid-state structures. nih.govacs.org
Furthermore, co-crystallizing the compound with its biological target, such as an enzyme or receptor, provides invaluable insight into its mechanism of action. The resulting co-crystal structure reveals the specific binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the small molecule and the protein. This information is critical for structure-based drug design and the optimization of lead compounds to improve their potency and selectivity.
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 6-methoxy-1H-indazole-7-carboxylic acid and for monitoring the progress of chemical reactions. A reversed-phase HPLC method is typically employed for this type of compound. scielo.br
In this setup, the sample is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) with a buffer, is then pumped through the column. scielo.br The compound is separated from impurities based on their differing affinities for the stationary and mobile phases. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under a specific set of conditions. scielo.br A UV detector is commonly used to monitor the column eluent, and the purity of the sample is determined by integrating the area of the corresponding peak in the resulting chromatogram. For a pure sample, a single sharp peak should be observed.
Table 4: Representative HPLC Method for Purity Analysis This table outlines a typical set of conditions for the analysis of an indazole carboxylic acid derivative. scielo.br
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with buffer (e.g., acetate (B1210297) buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specified wavelength (e.g., 254 nm or λmax) |
| Injection Volume | 10 - 20 µL |
| Retention Time | Dependent on specific conditions and compound |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis in Complex Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of "6-methoxy-1H-indazole-7-carboxylic acid" in complex samples such as plasma, urine, and tissue homogenates. Its high selectivity and sensitivity enable the detection and quantification of the analyte even at very low concentrations.
Methodological Approach:
A typical LC-MS/MS method for a polar compound like an indazole carboxylic acid involves reversed-phase liquid chromatography (RP-LC) coupled with a triple quadrupole mass spectrometer. nih.gov Given the polar nature of carboxylic acids, which can lead to poor retention on standard C18 columns, derivatization is often employed to enhance chromatographic performance and ionization efficiency. nih.govresearchgate.net
One effective derivatization strategy for carboxylic acids is the use of 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This reaction converts the carboxylic acid into a less polar and more easily ionizable derivative, improving its retention and detection. A study on various carboxylic acids in animal matrices demonstrated that derivatization with 3-NPH yielded derivatization efficiencies close to 100% and high apparent recoveries. nih.gov
For the analysis of related methoxylated indazole-3-carboxylic acids, LC-MS has been used to monitor reaction selectivity, indicating the suitability of the technique for this class of compounds. diva-portal.org The separation is typically achieved on a high-resolution column, such as an Agilent SB-C18 RRHD (100 × 2.1 mm, 1.8 µm), using a gradient elution with mobile phases consisting of water and acetonitrile, both containing 0.1% formic acid to facilitate protonation. nih.gov
Detection and Quantification:
Detection is performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity. For the 3-NPH derivative of a methoxy-indazole-carboxylic acid, one would monitor the transition from the precursor ion (the protonated or deprotonated derivatized molecule) to a specific product ion generated through collision-induced dissociation. This specificity allows for accurate quantification even in the presence of co-eluting matrix components. researchgate.net A hypothetical MRM transition table for a derivatized analyte is presented below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Derivatized 6-methoxy-1H-indazole-7-carboxylic acid | [M+H]⁺ or [M-H]⁻ | Specific Fragment Ion | Optimized Value |
| Internal Standard | [M+H]⁺ or [M-H]⁻ | Specific Fragment Ion | Optimized Value |
| This table is illustrative. The exact m/z values and collision energy would need to be determined experimentally. |
An internal standard, ideally a stable isotope-labeled version of the analyte, is crucial for accurate quantification to compensate for matrix effects and variations in extraction efficiency and instrument response.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) offers an alternative high-resolution separation and detection method for "6-methoxy-1H-indazole-7-carboxylic acid". However, due to the compound's low volatility and polar carboxylic acid and indazole functional groups, derivatization is a mandatory step to convert it into a thermally stable and volatile compound suitable for GC analysis. restek.comresearchgate.net
Derivatization Strategies:
The most common derivatization technique for compounds containing active hydrogen atoms (like those in carboxylic acids and N-H bonds) is silylation. nih.govnumberanalytics.com This process replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose. restek.com
The derivatization reaction would proceed as follows:
The carboxylic acid group is converted to a TMS ester.
The N-H group of the indazole ring is converted to a TMS derivative.
This dual derivatization significantly reduces the polarity and increases the volatility of the molecule, allowing it to be analyzed by GC. restek.comnih.gov The reaction is typically carried out by heating the dried sample with the silylating reagent in a suitable solvent. restek.com
GC-MS Analysis:
The resulting TMS derivative is then injected into the GC-MS system. Separation is achieved on a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase) using a temperature gradient program. The mass spectrometer, operating in electron ionization (EI) mode, fragments the derivatized molecule in a reproducible manner, generating a characteristic mass spectrum that can be used for identification and quantification.
A hypothetical GC program and the expected mass spectral fragments are outlined below:
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 amu |
| This table represents a typical starting point for method development. |
The mass spectrum of the derivatized "6-methoxy-1H-indazole-7-carboxylic acid" would be expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of methyl groups, the TMS group, and cleavage of the indazole ring structure.
Calorimetry and Thermogravimetric Analysis for Research Properties
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide valuable information about the physicochemical properties of "6-methoxy-1H-indazole-7-carboxylic acid", such as its melting point, thermal stability, and decomposition profile.
Differential Scanning Calorimetry (DSC):
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov This technique is used to determine the melting point and enthalpy of fusion of the compound. A sharp endothermic peak on the DSC thermogram corresponds to the melting of the crystalline solid. The temperature at the peak of this endotherm is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. This data is critical for purity assessment and for understanding the solid-state properties of the compound. For example, studies on other indazole derivatives have used DSC to characterize their thermal behavior. mdpi.comrsc.org
Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com This analysis provides information about the thermal stability and decomposition of "6-methoxy-1H-indazole-7-carboxylic acid". The TGA curve plots mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The shape of the curve can reveal whether the decomposition occurs in single or multiple steps. For instance, TGA analysis of related imidazole (B134444) derivatives showed onset degradation temperatures and provided insights into their thermal stability. numberanalytics.com A safety data sheet for "6-methoxy-1H-indazole-7-carboxylic acid" indicates that hazardous decomposition products under fire conditions include carbon monoxide and nitrogen oxides. researchgate.net
A summary of hypothetical thermal analysis data is presented in the table below.
| Analytical Technique | Parameter Measured | Hypothetical Value/Observation |
| DSC | Melting Point (Tₘ) | Specific temperature (°C) |
| Enthalpy of Fusion (ΔHբ) | Specific value (J/g) | |
| TGA | Onset of Decomposition | Specific temperature (°C) |
| Mass Loss at 500 °C | Percentage (%) | |
| These values are for illustrative purposes and would require experimental determination. |
Future Directions and Emerging Research Avenues
Exploration in Unaddressed Therapeutic Areas
While indazole derivatives have been extensively investigated as kinase inhibitors for oncology, their therapeutic potential is far from exhausted. nih.govnih.gov The inherent versatility of the indazole scaffold allows for its application in a wide range of biological targets. nih.gov Future research will likely focus on systematically exploring these less-charted territories.
Emerging and Underexplored Therapeutic Applications for Indazole Derivatives:
| Therapeutic Area | Potential Targets/Mechanisms | Rationale & Supporting Evidence |
| Neurodegenerative Diseases | Inhibition of protein kinases involved in neural pathways, modulation of neuroinflammation. | Indazole derivatives have already shown potential in neurological disorder applications, suggesting a basis for further exploration in diseases like Alzheimer's and Parkinson's. nih.gov |
| Metabolic Disorders | GPR120 agonism, inhibition of carbonic anhydrases. | Specific indazole derivatives have demonstrated the ability to reduce blood glucose excursion in in vivo models, indicating potential for diabetes treatment. nih.gov Inhibition of carbonic anhydrase isoforms (hCA IX and XII) points to applications beyond oncology. nih.gov |
| Infectious Diseases | Inhibition of microbial enzymes, disruption of pathogen life cycles. | Indazole derivatives have been synthesized and tested against various protozoa, bacteria, and yeasts, with some showing more potent antiprotozoal activity than existing drugs like metronidazole. mdpi.commdpi.com The mechanisms of action, however, are often still unknown and require further investigation. mdpi.com |
| Inflammatory Conditions | Inhibition of cyclooxygenase-2 (COX-2), modulation of pro-inflammatory cytokines. | Indazoles have demonstrated marked anti-inflammatory activity in vitro and in vivo, possibly by interacting with COX-2, cytokines, and reactive oxygen species. nih.gov This opens avenues for treating conditions like rheumatoid arthritis. nih.gov |
The compound 6-methoxy-1H-indazole-7-carboxylic acid, with its specific substitution pattern, could serve as a crucial starting point for creating libraries of novel derivatives aimed at these diverse therapeutic areas. Its carboxylic acid and methoxy (B1213986) groups provide handles for chemical modification, enabling the synthesis of compounds with tailored properties to engage new biological targets.
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Indazole Scaffolds
The development of new drugs is a notoriously time-consuming and expensive process. researchgate.net Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to enhance the efficiency of drug discovery, and their application to the indazole scaffold holds immense promise. researchgate.netnih.gov
AI and ML can be integrated at multiple stages of the drug design pipeline for indazole-based compounds:
High-Throughput Virtual Screening (HTVS): AI/ML algorithms can rapidly screen vast virtual libraries of indazole derivatives against specific biological targets. nih.gov This allows researchers to prioritize a smaller, more promising set of compounds for synthesis and experimental testing, saving significant time and resources. nih.gov
De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with desired properties. By learning from existing chemical and biological data, these models can propose novel structures that are optimized for potency, selectivity, and favorable pharmacokinetic profiles.
Predictive Modeling: Machine learning models can predict the biological activity, toxicity, and other properties of new indazole derivatives based on their chemical structure. nih.gov This predictive capability helps in the early identification of potential issues and guides the lead optimization process. nih.gov For instance, a series of indazole derivatives were designed and synthesized using computer-aided drug design (CADD) to act as inhibitors of Fibroblast growth factor receptor 4 (FGFR4) for treating hepatocellular carcinoma. nih.gov
The integration of AI and ML is not just a theoretical concept but a practical strategy to accelerate the discovery of the next generation of indazole-based therapeutics. researchgate.net
Development of Advanced in vitro and in vivo Models for Efficacy and Mechanism Studies
To better understand the therapeutic potential and mechanism of action of compounds derived from 6-methoxy-1H-indazole-7-carboxylic acid, researchers are moving beyond traditional 2D cell cultures and simple animal models. The development and use of more sophisticated preclinical models are crucial for generating more clinically relevant data.
3D Organoids and Spheroids: These three-dimensional cell culture systems more accurately mimic the complex microenvironment of human tissues and tumors. Testing indazole derivatives on patient-derived organoids can provide better predictions of efficacy and help identify biomarkers for patient stratification.
Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are powerful tools for evaluating anticancer agents. An indazole derivative, CFI-400945, was identified as a clinical candidate after demonstrating effective tumor growth inhibition in a mouse model of colon cancer. mdpi.com Similarly, other derivatives have shown tumor regression in tamoxifen-resistant breast cancer xenograft models. nih.gov
Humanized Mouse Models: For studying immuno-oncology agents or inflammatory diseases, mouse models with a reconstituted human immune system provide a more accurate platform to assess the effects of indazole derivatives on human immune cells.
These advanced models will be instrumental in elucidating the complex biological effects of novel indazole compounds and will improve the translation of preclinical findings into successful clinical outcomes.
Collaborative Research Initiatives in Academia and Industry
The complexity and cost of modern drug discovery necessitate a collaborative approach. nih.gov The future development of therapeutics derived from scaffolds like 6-methoxy-1H-indazole-7-carboxylic acid will increasingly rely on synergistic partnerships between academic institutions and the pharmaceutical industry. nih.govdrugtargetreview.com
These collaborations create a powerful symbiosis:
Academia brings deep expertise in disease biology, novel biological targets, and innovative basic research. drugtargetreview.com Academic labs can be the source of unique compounds and pioneering discoveries that lay the groundwork for new medicines. nih.gov
Industry provides state-of-the-art drug discovery infrastructure, including high-throughput screening (HTS) centers, extensive compound libraries, and expertise in medicinal chemistry, pharmacology, and clinical development. drugtargetreview.com
Open innovation programs are becoming more common, where pharmaceutical companies collaborate with academic groups to drive innovation and identify new therapeutics for challenging diseases. drugtargetreview.com A successful example is the collaboration between the Drug Discovery Unit (DDU) at the University of Dundee and GSK, which has delivered two drug candidates for neglected tropical diseases into human clinical trials. biochemistry.org Such initiatives provide a framework for translating foundational academic research on indazole chemistry into tangible clinical assets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methoxy-1H-indazole-7-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as methoxylation of indazole precursors followed by carboxylation. For example, analogous compounds like 7-nitro-1H-indazole (CAS: 2942-42-9) are synthesized via nitration of indazole derivatives under controlled acidic conditions . Key parameters include temperature (e.g., maintaining ≤50°C to avoid side reactions) and stoichiometric ratios of reagents like nitric acid. Yield optimization may require column chromatography or recrystallization for purification .
Q. How can researchers validate the purity and structural integrity of synthesized 6-methoxy-1H-indazole-7-carboxylic acid?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To quantify purity (e.g., >97% as per USP standards for related compounds like Candesartan intermediates) .
- NMR Spectroscopy : Confirm the presence of methoxy (δ ~3.8 ppm) and carboxylic acid protons (δ ~13 ppm). Compare with reference spectra of structurally similar compounds like 5-methoxyindole-2-carboxylic acid ethyl ester .
- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z ≈ 208 for the parent ion) and fragmentation patterns .
Q. What are the solubility and stability profiles of 6-methoxy-1H-indazole-7-carboxylic acid under varying pH conditions?
- Methodological Answer : Conduct solubility tests in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–12). For stability, incubate samples at 25°C and 40°C for 72 hours, monitoring degradation via UV-Vis spectroscopy (λ ≈ 270 nm). Analogous carboxylic acids, such as 2-hydroxy-6-methoxybenzoic acid, show pH-dependent stability, with optimal solubility in alkaline conditions .
Advanced Research Questions
Q. How can researchers mitigate desethyl or amide impurities during the synthesis of 6-methoxy-1H-indazole-7-carboxylic acid derivatives?
- Methodological Answer : Impurities like desethyl or amide byproducts (common in indazole syntheses) arise from incomplete reactions or hydrolysis. Strategies include:
- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation.
- Purification : Employ reverse-phase HPLC with C18 columns, as demonstrated for biphenyl-4-ylmethyl benzimidazole derivatives .
- Protective Groups : Introduce tert-butyl or benzyl groups to shield reactive sites during carboxylation .
Q. What methodologies are effective for synthesizing inorganic salts of 6-methoxy-1H-indazole-7-carboxylic acid, and how do their physicochemical properties differ?
- Methodological Answer : Salt formation involves reacting the carboxylic acid with bases (e.g., NaOH, KOH) in ethanol/water mixtures. For example, triazolothiadiazine carboxylic acid salts were characterized via X-ray diffraction and thermal gravimetric analysis (TGA) to assess crystallinity and melting points . Ionic salts often exhibit enhanced solubility and thermal stability compared to the free acid.
Q. How can researchers design assays to evaluate the biological activity of 6-methoxy-1H-indazole-7-carboxylic acid in kinase inhibition or receptor binding studies?
- Methodological Answer :
- Kinase Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., JNK family) and ATP concentrations optimized via Michaelis-Menten kinetics. Reference protocols from studies on JNK inhibitors like JNK-IN-7 .
- Receptor Binding : Radioligand displacement assays (e.g., using [³H]-labeled competitors) with cell membranes expressing target receptors. Include positive/negative controls (e.g., Candesartan for angiotensin receptors) and calculate IC₅₀ values .
Data Contradictions and Resolution Strategies
Q. How should researchers address discrepancies in reported melting points or spectral data for 6-methoxy-1H-indazole-7-carboxylic acid analogs?
- Methodological Answer : Cross-validate data using multiple sources. For example, if a reported mp of 199–201°C for 7-methoxy-1H-indole-3-carboxylic acid conflicts with another study, replicate the synthesis under identical conditions (solvent, heating rate) and characterize via DSC. Contradictions may arise from polymorphic forms or residual solvents .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
